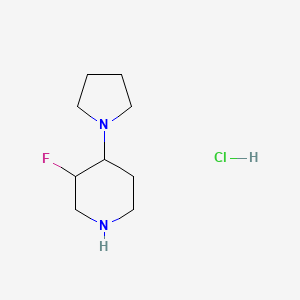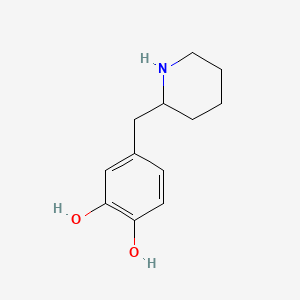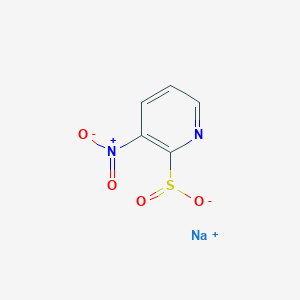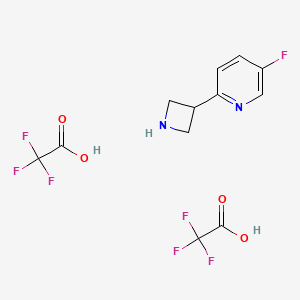
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the piperidine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce different halogen atoms or other functional groups.
Scientific Research Applications
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom and the pyrrolidine ring may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
4-(Pyrrolidin-1-yl)benzonitrile: This compound features a benzonitrile group instead of a piperidine ring, leading to different biological activities.
Uniqueness
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a piperidine ring. This unique structure may confer specific biological activities that are not present in similar compounds, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H18ClFN2 |
|---|---|
Molecular Weight |
208.70 g/mol |
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H17FN2.ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;/h8-9,11H,1-7H2;1H |
InChI Key |
RXCCKHDVIIBWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCNCC2F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)




![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)

![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)


![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
